![molecular formula C7H8F2O3 B2780272 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2503207-76-7](/img/structure/B2780272.png)
4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a type of bicyclo[2.1.1]hexane, which is a valuable saturated bicyclic structure incorporated in newly developed bio-active compounds . Bicyclo[2.1.1]hexanes are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . A catalytic approach that delivers substituted bicyclo[2.1.1]hexanes (BCHs) by a highly atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones has also been described .Molecular Structure Analysis
The molecular structure of 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is characterized by a bicyclic structure with a difluoromethyl group and a carboxylic acid group . The InChI code for this compound is 1S/C7H9FO3/c8-3-6-1-7(2-6,5(9)10)11-4-6/h1-4H2,(H,9,10)/t6-,7+ .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid include a [2 + 2] cycloaddition . This reaction is part of a broader strategy that uses photochemistry to access new building blocks .科学的研究の応用
Synthesis and Structural Analysis
4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives have been the subject of various synthesis and structural analysis studies. Kirmse and Mrotzeck (1988) explored the cyclization of related compounds and the behavior of these compounds under thermolysis and solvolysis conditions (Kirmse & Mrotzeck, 1988). Additionally, Hansen et al. (2001) examined the crystalline structure of diflunisal, a related compound, which demonstrates the complex interactions and formations these compounds can undergo (Hansen, Perlovich, & Bauer-Brandl, 2001).
Medicinal Chemistry and Bioanalysis
In the field of medicinal chemistry and bioanalysis, these compounds have been studied for their potential applications. Benitex et al. (2014) conducted bioanalysis of a compound structurally similar to 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, highlighting its role in neuroscience research, particularly in studies evaluating antipsychotic drugs (Benitex et al., 2014).
Chemical Reactions and Mechanisms
Research has also focused on the chemical reactions and mechanisms involving these compounds. For instance, Maskill (1975) investigated the reactions of derivatives of this compound with butyl-lithium and carbon dioxide, contributing to our understanding of their chemical behavior (Maskill, 1975). Similarly, Shao and Shi (2010) explored Lewis acid catalyzed reactions of related compounds, providing insights into the synthesis and structural transformations of these chemicals (Shao & Shi, 2010).
Potential Applications in Organic Chemistry
The potential applications of 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid in organic chemistry are vast. Research by Tsuji et al. (1999) on the synthesis of tri-substituted cyclopropyl chiral synthons demonstrates the versatility of these compounds in organic synthesis (Tsuji, Onishi, & Sakata, 1999).
将来の方向性
Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of new bio-active compounds . Therefore, a general synthetic route to these compounds is urgently needed . The development of a catalytic approach that delivers substituted bicyclo[2.1.1]hexanes by a highly atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones is a promising step in this direction .
特性
IUPAC Name |
4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O3/c8-4(9)6-1-7(2-6,5(10)11)12-3-6/h4H,1-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIJIWDRQHCHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

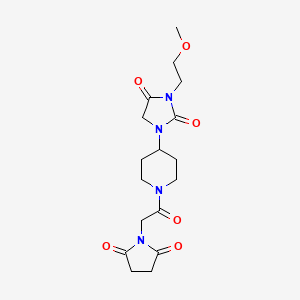
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2780190.png)
![[1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2780191.png)
![2-(benzotriazol-1-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B2780194.png)
![N-[2-(3-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2780195.png)

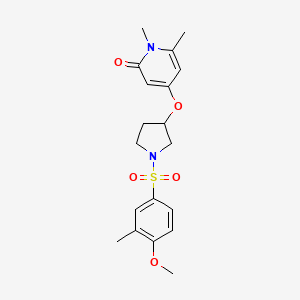
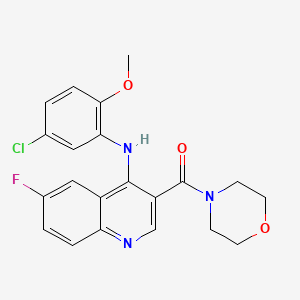
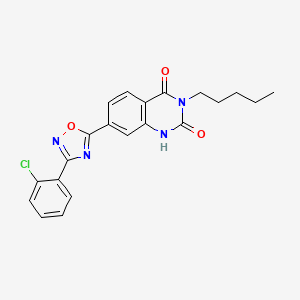
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-4-(3-ethylisoxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2780202.png)

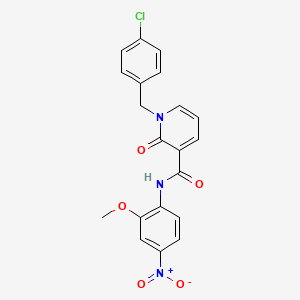
![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2780210.png)
![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2780211.png)